Trichodimerol

描述

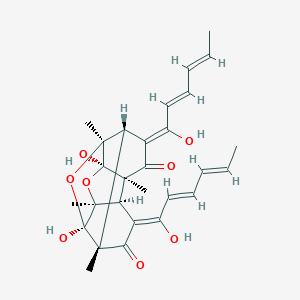

Structure

3D Structure

属性

IUPAC Name |

(1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15-,18-16-/t19-,20-,23-,24-,25+,26+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOUJHGWJJEVMF-SZJYFORJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)C)O)C)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Trichodimerol: A Technical Guide to its Discovery, Isolation, and Anti-inflammatory Mechanism

An In-depth Whitepaper for Researchers and Drug Development Professionals

Trichodimerol, a dimeric sorbicillinoid, has emerged as a significant natural product with potent biological activities. First isolated from the fungus Trichoderma longibrachiatum, this complex metabolite has garnered attention for its impressive anti-inflammatory and potential therapeutic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, isolation protocols, quantitative biological data, and the molecular mechanisms underlying this compound's effects, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin

This compound was first identified as a metabolite produced by Trichoderma longibrachiatum, a fungus recognized for its antagonistic properties against other fungi.[5][6] Subsequent research has identified this compound in other fungal species as well, including Penicillium chrysogenum and Pseudeurotium ovale.[1][2][3] It belongs to the bisorbicillinoid class of natural products, which are characterized by their complex molecular structures derived from the dimerization of sorbicillin, a hexaketide metabolite.[3][7] The unique, symmetrical structure of this compound and its significant bioactivity have made it a subject of interest for both natural product chemists and pharmacologists.[6]

Isolation and Purification: Experimental Protocols

The isolation of this compound from fungal cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocols are synthesized from methodologies reported in the literature.[7]

Fungal Fermentation

A critical first step is the cultivation of the source fungus under conditions that promote the production of this compound.

-

Strain: Penicillium rubens YAP001 mcrAΔ strain (a genetically modified strain showing upregulation of the this compound pathway) or Trichoderma longibrachiatum.[7]

-

Culture Media: Lactose Dextrose Minimal Media (LCMM) agar plates are effective. Composition: 20 g/L lactose, 10 g/L dextrose, 50 mL salt solution, 0.8 mL Hutner's trace elements, 1 mL of 5.5 M KOH, and 15 g/L agar.[7]

-

Inoculation: Inoculate plates with 1.0 × 10⁶ conidia per plate.[7]

-

Incubation: Cultivate in large (e.g., 40 x 15 cm) petri dishes for a total volume of approximately 4 L. Incubate at 28°C for 6 days.[7]

Extraction of this compound

Following incubation, the fungal biomass and agar are processed to extract the secondary metabolites.

-

Harvesting: Slice the agar from the petri dishes into smaller pieces.[7]

-

First Extraction: Submerge the agar pieces in methanol and sonicate for 1 hour. Collect the methanol extract.[7]

-

Second Extraction: To the same agar pieces, add a 1:1 mixture of dichloromethane/methanol and sonicate for another hour. Collect this second extract.[7]

-

Concentration: Combine the extracts and evaporate the solvent in vacuo to reduce the total volume.[7]

-

Liquid-Liquid Extraction: Partition the concentrated aqueous residue three times with ethyl acetate. The organic layer, containing this compound, is collected.[7]

-

Final Concentration: Evaporate the ethyl acetate under vacuum using a TurboVap LV to yield the crude extract.[7]

Chromatographic Purification

The crude extract is a complex mixture requiring further purification to isolate this compound.

-

Column Chromatography: The crude extract is first subjected to normal-phase column chromatography to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reverse-phase HPLC (RP-C18 column).[7]

-

Mobile Phase: A gradient of acetonitrile (MeCN) and water (both containing 0.05% formic acid) is typically used. For example: 0-5 min at 5% MeCN, 5-35 min gradient to 100% MeCN, 40-45 min gradient back to 5% MeCN, and a 5-minute re-equilibration.[7]

-

Detection: An ion trap mass spectrometer or a UV detector can be used for monitoring the elution of compounds.[7]

-

-

Compound Elucidation: The structure of the purified compound is confirmed using NMR spectroscopy and mass spectrometry.[7]

Quantitative Data on Biological Activity

The anti-inflammatory effects of this compound have been quantified in various cellular models. The data below is primarily from studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[1][2]

Table 1: Effect of this compound on Cell Viability

| Concentration (μM) | Cell Viability of RAW264.7 Macrophages |

| Up to 120 μM | High cell viability maintained[1][2] |

This data indicates that this compound exhibits low cytotoxicity at effective concentrations.

Table 2: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Induced RAW264.7 Macrophages

| Mediator | This compound Concentration (μM) | Observation |

| Nitric Oxide (NO) | 5, 10, 15 | Dose-dependent reduction in production[1][2] |

| Reactive Oxygen Species (ROS) | 5, 10, 15 | Dose-dependent reduction in production[1][2] |

| Interleukin-6 (IL-6) | 5, 10, 15 | Dose-dependent reduction in secretion[1][2] |

| Tumor Necrosis Factor-α (TNF-α) | 5, 10, 15 | Dose-dependent reduction in secretion[1][2][8] |

| Cyclooxygenase-2 (COX-2) | 5, 10, 15 | Dose-dependent inhibition of protein expression[1][2] |

| Inducible Nitric Oxide Synthase (iNOS) | 5, 10, 15 | Dose-dependent inhibition of protein expression[1][2] |

Mechanism of Action: Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by suppressing key signaling pathways, primarily the NF-κB and NLRP3 inflammasome pathways.[1][2][4] Molecular docking studies have shown that this compound can directly bind to the Toll-like receptor 4 (TLR4)-MD2 complex, which is crucial for initiating the inflammatory cascade in response to LPS.[1][2]

By obstructing the interaction between LPS and the TLR4-MD2 heterodimer, this compound prevents the activation of downstream signaling.[1][2] This leads to:

-

Inhibition of the NF-κB Pathway: Reduced phosphorylation of IKK and IκB, which prevents the nuclear translocation of the NF-κB transcription factor. This, in turn, suppresses the expression of pro-inflammatory genes like TNF-α, IL-6, COX-2, and iNOS.[1][2]

-

Inhibition of the NLRP3 Inflammasome: Suppression of the protein expression of key components of the NLRP3 inflammasome, including NLRP3, ASC, and Caspase-1.[1][2] This reduces the maturation and secretion of pro-inflammatory cytokines like IL-1β.

Visualizations: Workflows and Signaling Pathways

Diagram 1: Isolation and Purification Workflow

References

- 1. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]

- 3. This compound [aua.gr]

- 4. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound (BMS-182123) inhibits lipopolysaccharide-induced eicosanoid secretion in THP-1 human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Trichodimerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodimerol, a fungal metabolite first isolated from Trichoderma longibrachiatum, is a structurally complex dimeric sorbicillinoid with intriguing biological activities. Its unique caged pentacyclic architecture and defined stereochemistry have made it a subject of interest for natural product chemists, synthetic chemists, and drug discovery scientists. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound. It includes a detailed summary of its spectroscopic properties, protocols for its isolation from fungal cultures and its total synthesis, and an illustration of its proposed biosynthetic origin.

Chemical Structure and Stereochemistry

This compound is a pale yellow, optically active crystalline compound.[1] Its molecular formula has been established as C₂₈H₃₂O₈ by high-resolution electron impact mass spectrometry (HREIMS).[1] The structure possesses a C₂ axis of symmetry, a feature confirmed by the presence of only 14 signals in its ¹³C NMR spectrum for a 28-carbon molecule.[1]

The systematic IUPAC name for this compound is (1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.0³,⁸.0⁴,¹⁴.0⁷,¹¹]tetradecane-5,12-dione. Its chemical structure and stereochemistry have been unequivocally determined through a combination of spectroscopic techniques and confirmed by X-ray crystallography.

Key Structural Features:

-

Dimeric Nature: this compound is a dimer of a sorbicillin-derived monomer.

-

Pentacyclic Core: It features a complex and rigid caged pentacyclic core.

-

Sorbyl Side Chains: Two sorbyl (hexa-2,4-dienyl) side chains are attached to the core.

-

Stereochemistry: The molecule has multiple stereocenters, the absolute configuration of which has been determined. The stereochemistry is crucial for its biological activity. The absolute stereochemistry was determined using the exciton chirality method, with the circular dichroism (CD) spectrum showing a split Cotton effect with a negative first Cotton effect, corresponding to a negative chirality.[1]

The isomeric SMILES representation of this compound is: C/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)C)O)C)/O.

Data Presentation: Spectroscopic Data

The structure of this compound was elucidated using a variety of spectroscopic methods. The key quantitative data are summarized in the tables below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 1 | 58.7 | 3.00 (s) |

| 2 | 79.5 | - |

| 3 | 105.0 | - |

| 4 | 58.7 | - |

| 5 | 192.3 | - |

| 6 | 104.8 | - |

| 2-CH₃ | 21.9 | 1.46 (s) |

| 4-CH₃ | 19.9 | 1.43 (s) |

| 1' | 193.8 | - |

| 2' | 120.3 | 6.45 (d, 14.7) |

| 3' | 143.3 | 7.26 (dd, 14.7, 11.4) |

| 4' | 131.9 | 6.40 (m) |

| 5' | 140.2 | 6.24 (dq, 15.0, 6.6) |

| 6' | 18.8 | 1.86 (d, 6.6) |

| OH | - | 16.33 (s) |

| OH | - | 3.20 (s) |

NMR data were recorded in CDCl₃. Data extracted from Andrade et al., 1992.

Table 2: Other Spectroscopic Data for this compound

| Spectroscopic Method | Data |

| UV-Vis | λmax (MeOH): 362 nm; with added base: 378 nm |

| IR (KBr) | 3420 cm⁻¹ (hydroxyl), 1613 cm⁻¹ (strongly chelated carbonyl) |

| Circular Dichroism (CD) | Split Cotton effect (A = -25) with a negative first Cotton effect |

| Mass Spectrometry (HREIMS) | Molecular Formula: C₂₈H₃₂O₈ |

| Optical Rotation | [α]²³D -351 (c = 0.08 in CH₃OH) (for synthetic sample) |

Data extracted from Andrade et al., 1992 and Barnes-Seeman & Corey, 1999.[1][2]

Experimental Protocols

Isolation of this compound from Trichoderma longibrachiatum

The following protocol is a synthesized procedure based on the method described by Andrade et al. (1992).

1. Fungal Culture and Extraction:

-

Trichoderma longibrachiatum is cultured on a suitable medium (e.g., malt extract, glucose, peptone broth).

-

The mycelium is separated from the broth by filtration.

-

The mycelium is extracted with a mixture of CHCl₃:CH₂Cl₂.

-

The broth is separately extracted with CHCl₃.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

-

The crude extract is subjected to chromatography on a Sephadex LH-20 column. This step is crucial for separating the silica-sensitive compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) and ¹H NMR spectroscopy.

-

Fractions containing this compound are pooled and further purified by silica gel chromatography when possible, to yield pure this compound.

Total Synthesis of this compound

The following is a protocol for the two-step total synthesis of this compound as reported by Barnes-Seeman and Corey (1999).[2]

Step 1: Synthesis of the Chiral Hydroxy Dienone Monomer

-

Sorbicillin is treated with 1.2 equivalents of lead tetraacetate in a 5:1 mixture of acetic acid and CH₂Cl₂ at 23 °C for 30 minutes. This reaction yields a mixture of positional isomeric acetoxy dienones, which are separated by silica gel chromatography.

-

The desired acetoxy dienone isomer is resolved into its enantiomers by chiral HPLC.

-

The desired (S)-enantiomer of the acetoxy dienone is treated with 10 equivalents of sodium methoxide in methanol at 23 °C for 6 hours to yield the corresponding chiral hydroxy dienone.

Step 2: Dimerization to this compound

-

The chiral hydroxy dienone is carefully neutralized with NaH₂PO₄·H₂O and then methanolic HCl.

-

The reaction mixture is filtered, and the methanol is removed in vacuo.

-

The resulting mixture of products is purified by silica gel chromatography using a 3:1 hexanes-EtOAc eluent to afford pure this compound in 10% yield.[2]

-

The identity of the synthetic this compound is confirmed by comparison of its ¹H and ¹³C NMR, UV, IR, and mass spectra, as well as TLC mobility, with those of the natural product.[2]

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed from the polyketide sorbicillin. The proposed pathway involves the oxidative dimerization of sorbicillin monomers.

Caption: Proposed biosynthetic pathway of this compound from sorbicillin.

Experimental Workflow for Total Synthesis

The two-step total synthesis of this compound involves the preparation of a chiral monomer followed by its dimerization.

Caption: Workflow for the total synthesis of this compound.

Conclusion

This compound stands out as a fascinating natural product due to its intricate, symmetrical structure and its potent biological activities. The determination of its chemical structure and absolute stereochemistry has been a significant achievement, relying on a combination of advanced spectroscopic methods and X-ray crystallography. The development of a concise total synthesis has not only confirmed the structure but also opened avenues for the preparation of analogues for further biological evaluation. The elucidation of its biosynthetic pathway from sorbicillin provides insights into the elegant strategies employed by nature to construct molecular complexity. This guide serves as a comprehensive resource for researchers interested in the chemistry and biology of this compound and related sorbicillinoid natural products.

References

Trichodimerol: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodimerol, a complex pentacyclic natural product, was first isolated from the fungus Trichoderma longibrachiatum. Its intricate molecular architecture and significant biological activities have made it a subject of considerable interest in the scientific community, particularly in the fields of inflammation and oncology. This technical guide provides an in-depth overview of the known biological activities of this compound, focusing on its mechanism of action, quantitative data from various studies, and detailed experimental protocols.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Mechanism of Action

Recent studies have elucidated that this compound exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. Molecular docking studies have shown that this compound can directly bind to the TLR4-MD2 complex, thereby obstructing the interaction between lipopolysaccharide (LPS) and this receptor complex.[1] This initial blockade leads to the downstream suppression of two critical inflammatory signaling cascades: the nuclear factor-kappa B (NF-κB) pathway and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathway.[2][3]

By inhibiting the NF-κB pathway, this compound prevents the nuclear translocation of the p65 subunit, a key transcription factor for numerous pro-inflammatory genes.[1] This leads to a reduction in the expression and production of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3]

Simultaneously, this compound downregulates the components of the NLRP3 inflammasome, including NLRP3, ASC, and Caspase-1.[1] This inhibition results in decreased production of the pro-inflammatory cytokine interleukin-1β (IL-1β). Furthermore, this compound has been shown to reduce the production of reactive oxygen species (ROS) in LPS-stimulated macrophages.[2]

Signaling Pathway Diagram

Caption: this compound's anti-inflammatory mechanism of action.

Quantitative Data for Anti-inflammatory Activity

| Parameter | Cell Line | Treatment | Concentration(s) | Result | Reference |

| NO Production | RAW264.7 Macrophages | LPS | 5, 10, 15 µM | Dose-dependent reduction | [1] |

| IL-6 Production | RAW264.7 Macrophages | LPS | 5, 10, 15 µM | Dose-dependent reduction | |

| TNF-α Production | RAW264.7 Macrophages | LPS | 5, 10, 15 µM | Dose-dependent reduction | |

| ROS Production | RAW264.7 Macrophages | LPS | 5, 10, 15 µM | Dose-dependent reduction | |

| ROS Production | Zebrafish | LPS | 2.5, 5 µM | Reduction of fluorescence intensity | [2] |

Cytotoxic Activity

This compound has exhibited significant cytotoxic effects against various human cancer cell lines, suggesting its potential as an anticancer agent.

Mechanism of Action

The precise mechanism of this compound's cytotoxic activity is still under investigation. However, some studies suggest that it may induce apoptosis in cancer cells.

Quantitative Data for Cytotoxic Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 6.55 - 28.55 | [4] |

| U937 | Histiocytic Lymphoma | 6.55 - 28.55 | [4] |

| T47D | Breast Cancer | 6.55 - 28.55 | [4] |

| MGC80-3 | Gastric Cancer | Not specified | [4] |

| Hep-G2 | Liver Cancer | Not specified | [4] |

Note: A study reported a range of IC50 values from 6.55 to 28.55 µM for HL-60, U937, and T47D cell lines, but did not provide specific values for each.[4]

Other Biological Activities

Antimicrobial Activity

The antimicrobial activity of this compound appears to be limited. One study reported low inhibitory activity against bacteria and fungi. However, the broader class of sorbicillinoids, to which this compound belongs, has been noted for potential antimicrobial properties. Further research is needed to fully characterize the antimicrobial spectrum of this compound.

Antiviral and Antioxidant Activities

Currently, there is a lack of significant published data on the antiviral and antioxidant activities of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general representation based on commonly used methods.

Caption: Workflow for a typical MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

Caption: Workflow for the Griess assay to measure NO production.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Caption: General workflow for a sandwich ELISA protocol.

Western Blotting

Caption: A typical workflow for Western blotting analysis.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and cytotoxic activities. Its ability to modulate the NF-κB and NLRP3 signaling pathways highlights its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in other therapeutic areas. The detailed protocols and quantitative data summarized in this guide are intended to facilitate future investigations into this fascinating molecule.

References

A Technical Guide to the Identification of Trichodimerol-Producing Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies required to identify fungal strains that produce trichodimerol, a potent bioactive secondary metabolite. This compound, a pentacyclic natural product, has garnered significant interest for its inhibitory effects on the production of tumor necrosis factor-α (TNF-α), indicating its potential in treating inflammatory diseases.[1] The molecule is a dimer of sorbicillin, a well-known fungal metabolite.[1][2] Identifying and characterizing novel fungal strains capable of producing this complex molecule is a critical first step in harnessing its therapeutic potential.

This document outlines the known producing species, detailed experimental protocols for isolation and identification, and the biosynthetic pathway leading to this compound.

Known Fungal Producers of this compound

This compound has been isolated from several distinct fungal species, primarily within the genera Trichoderma and Penicillium. These fungi are often found in diverse environments, including soil and marine habitats.[2][3][4] The identification of these strains has been accomplished through a combination of morphological analysis and modern molecular techniques.

| Fungal Species | Strain Designation | Source of Isolation | References |

| Trichoderma longibrachiatum | Rifai aggr. | Not Specified | [2][5][6] |

| Penicillium chrysogenum | Not Specified | Not Specified | [2] |

| Trichoderma sp. | USF-2690 | Not Specified | [2] |

| Penicillium rubens | YAP001 | Sea anemone (Exaiptasia diaphana) | [3][7] |

| Trichoderma brevicompactum | Not specified | Marine Alga (Mastophora rosea) | [8] |

Experimental Workflow for Identification and Characterization

A systematic workflow is essential for the successful isolation and identification of this compound-producing fungi from environmental samples. The process involves four key stages: fungal isolation, molecular identification, cultivation for metabolite production, and analytical confirmation of this compound.

Detailed Protocol: Fungal Isolation from Soil

This protocol details the steps for isolating Trichoderma and other fungi from soil samples using a serial dilution and plating technique.[9][10][11]

Materials:

-

Soil samples from desired locations (e.g., rhizosphere).[10][12]

-

Sterile water.

-

Sterile test tubes and pipettes.

-

Trichoderma Selective Medium (TSM) or Potato Dextrose Agar (PDA) amended with antibiotics (e.g., streptomycin) to inhibit bacterial growth.[12][13]

-

Sterile Petri dishes.

-

Incubator set to 25–28°C.[12]

Procedure:

-

Sample Preparation: Collect approximately 10 grams of soil. Air-dry the sample in the shade and grind it into a fine powder.[10]

-

Serial Dilution:

-

Add 1 gram of the prepared soil to a test tube containing 9 mL of sterile water to create a 10⁻¹ dilution. Vortex thoroughly.[10][12]

-

Perform a tenfold serial dilution by transferring 1 mL of the 10⁻¹ suspension to another 9 mL tube of sterile water to make a 10⁻² dilution. Repeat this process to obtain dilutions up to 10⁻⁵.[10][12]

-

-

Plating:

-

Incubation:

-

Purification:

Detailed Protocol: Molecular Identification via DNA Barcoding

The internal transcribed spacer (ITS) region of the ribosomal DNA is the universally accepted DNA barcode for fungi.[14][15] This protocol outlines the amplification and sequencing of the ITS region for species-level identification.

Materials:

-

Pure fungal culture.

-

DNA extraction kit (e.g., HotSHOT DNA Extraction Kit or similar).[16]

-

PCR tubes and thermal cycler.

-

Primers: ITS1F (5'-TCCGTAGGTGAACCTGCGG-3') and ITS4 (5'-TCCTCCGCTTATTGATATGC-3').[15][17]

-

PCR master mix (containing Taq polymerase, dNTPs, and buffer).

-

Agarose gel electrophoresis equipment.

-

DNA sequencing service.

Procedure:

-

DNA Extraction:

-

PCR Amplification:

-

Prepare the PCR reaction mix in a PCR tube. A typical 20 µL reaction includes: 4 µL of 5X Master Mix, 2 µL of primer mix (ITS1F/ITS4), 12 µL of PCR-grade water, and 2 µL of the extracted DNA template.[17]

-

Place the tube in a thermal cycler and run the appropriate program.

-

| PCR Step | Temperature (°C) | Duration | Cycles |

| Initial Denaturation | 94-95 | 1-15 min | 1 |

| Denaturation | 94 | 60 sec | 35 |

| Annealing | 55 | 60-90 sec | 35 |

| Extension | 72 | 90-120 sec | 35 |

| Final Extension | 72 | 5-10 min | 1 |

| (Note: Conditions are synthesized from multiple sources and may require optimization).[15][17] |

-

Verification: Run the PCR product on a 1% agarose gel to confirm the presence of a single band of the expected size (approx. 500-700 bp for the ITS region).

-

Sequencing and Analysis:

-

Purify the PCR product and send it for Sanger sequencing.[14]

-

Use the obtained sequence as a query in the NCBI BLASTn tool against the nucleotide collection (nr/nt) database.

-

Identify the fungal species based on high sequence similarity (typically >98%) to reference sequences in the database.

-

Detailed Protocol: this compound Extraction and Detection

Once a strain is identified, it must be cultivated in a liquid medium to promote the production of secondary metabolites, which are then extracted and analyzed.

Materials:

-

Identified fungal strain.

-

Liquid culture medium (e.g., Potato Dextrose Broth - PDB).

-

Erlenmeyer flasks.

-

Shaking incubator.

-

Ethyl acetate.

-

Rotary evaporator.

-

Analytical instruments: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).

Procedure:

-

Fermentation:

-

Extraction:

-

After incubation, separate the mycelial biomass from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.[18][19]

-

Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Analysis:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Subject the sample to HPLC for separation of compounds.

-

Analyze the separated fractions using LC-MS to find a mass peak corresponding to this compound (C₂₈H₃₀O₈, Molecular Weight: 494.53 g/mol ).

-

For definitive structural confirmation, purify the compound of interest using preparative HPLC and perform NMR spectroscopy ('H and ¹³C NMR).[5]

-

Biosynthetic Pathway of this compound

The biosynthesis of this compound is an elegant example of fungal secondary metabolism. The pathway begins with the precursor sorbicillin, which undergoes dimerization to form the complex pentacyclic structure of this compound.[1][2] This dimerization is a key step, often catalyzed by enzymatic processes within the fungus, and is thought to proceed through an o-quinol intermediate.[2][20] Activation of the biosynthetic gene cluster responsible for this pathway can sometimes be achieved through genetic manipulation, such as the deletion of global negative regulators like mcrA.[3][7]

Summary of Analytical Techniques

The identification and structural elucidation of this compound and its precursors rely on a suite of modern analytical methods.

| Analytical Technique | Principle | Application in this compound Analysis | References |

| Thin-Layer Chromatography (TLC) | Differential partitioning of compounds between a stationary and mobile phase on a plate. | Rapid screening of crude extracts for the presence of trichothecenes and related compounds. | [21][22] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Analysis of derivatized trichothecenes; specific but may require sample modification. | [21][23] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-resolution separation of compounds in a liquid phase followed by mass analysis. | Primary tool for detecting this compound in complex extracts and confirming its molecular weight. | [22] |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to deduce molecular structure. | Essential for the unambiguous structural elucidation and confirmation of this compound's unique pentacyclic structure. | [5][24] |

By employing the comprehensive workflows and protocols detailed in this guide, researchers can effectively isolate, identify, and characterize fungal strains with the capacity to produce the medicinally significant compound, this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [aua.gr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trichoderma - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. escholarship.org [escholarship.org]

- 8. New Trichothecenes Isolated from the Marine Algicolous Fungus Trichoderma brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and Characterization of Trichoderma spp. for Antagonistic Activity Against Root Rot and Foliar Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phytojournal.com [phytojournal.com]

- 11. Screening and Identification of Trichoderma Strains isolated from Natural Habitats in China with Potential Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and Identification of Trichoderma Spp. from Different Agricultural Samples | Springer Nature Experiments [experiments.springernature.com]

- 14. Methods for DNA Barcoding of Fungi | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. bento.bio [bento.bio]

- 17. bento.bio [bento.bio]

- 18. mdpi.com [mdpi.com]

- 19. Antifungal Activity of Bioactive Metabolites Produced by Trichoderma asperellum and Trichoderma atroviride in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Methods for the detection of trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to Trichodimerol and the Bisorbicillinoid Class of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichodimerol, a prominent member of the bisorbicillinoid class of fungal secondary metabolites, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and the broader class of bisorbicillinoids, with a focus on their chemical nature, biological activities, and underlying mechanisms of action. Detailed experimental protocols, quantitative bioactivity data, and visual representations of key cellular pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound and Bisorbicillinoids

Bisorbicillinoids are a structurally complex and diverse family of polyketide natural products produced predominantly by fungi of the Trichoderma and Penicillium genera.[1] These compounds are characterized by a dimeric structure, biosynthetically derived from the monomeric precursor sorbicillin.[1] this compound, a notable example, is a pentacyclic compound first isolated from Trichoderma longibrachiatum.[1] The intricate architecture and varied bioactivities of bisorbicillinoids, including anti-inflammatory, cytotoxic, and antimicrobial properties, make them compelling targets for further investigation and potential therapeutic development.[1][2]

Physicochemical Properties

This compound possesses the chemical formula C₂₈H₃₂O₈. Its complex pentacyclic structure has been elucidated through spectroscopic techniques and confirmed by X-ray crystallography. The molecule exhibits a caged, dimeric structure with a pseudo twofold symmetry and two sorbyl side chains.

Biological Activities and Quantitative Data

The bisorbicillinoid class exhibits a wide spectrum of biological activities. The following tables summarize the quantitative data for this compound and other representative bisorbicillinoids.

Table 1: Cytotoxic Activity of this compound and Other Bisorbicillinoids (IC₅₀ values)

| Compound | Cell Line | Activity (µM) | Reference |

| This compound | HL-60 (human promyelocytic leukemia) | 6.55 - 28.55 | [2] |

| This compound | U937 (human histiocytic lymphoma) | 6.55 - 28.55 | [2] |

| This compound | T47D (human breast cancer) | 6.55 - 28.55 | [2] |

| This compound | RAW264.7 (murine macrophage) | >120 (non-toxic) | [3][4] |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulus | Concentrations Tested (µM) | Effect | Reference |

| Nitric Oxide (NO) Production | RAW264.7 | LPS | 5, 10, 15 | Dose-dependent inhibition | [3][4] |

| Reactive Oxygen Species (ROS) Production | RAW264.7 | LPS | 5, 10, 15 | Dose-dependent inhibition | [3][4] |

| IL-6 Production | RAW264.7 | LPS | 5, 10, 15 | Dose-dependent inhibition | [3][4] |

| TNF-α Production | RAW264.7 | LPS | 5, 10, 15 | Dose-dependent inhibition | [3][4] |

Note: Specific IC₅₀ values for anti-inflammatory effects were not provided in the source material; however, significant dose-dependent inhibition was observed at the tested concentrations.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its potent anti-inflammatory effects primarily through the suppression of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathways.[3][4][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus, where it induces the transcription of pro-inflammatory genes.

This compound has been shown to inhibit this pathway by targeting multiple components. It has been demonstrated to decrease the expression of TLR4 and inhibit the phosphorylation of both IKK and IκBα.[3][5] This prevents the nuclear translocation of NF-κB and consequently suppresses the expression of downstream inflammatory mediators.[3][5]

References

- 1. This compound [aua.gr]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]

- 4. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Trichodimerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Trichodimerol, a fungal metabolite with demonstrated anti-inflammatory and cytotoxic properties. This document details the methodologies for assessing its effects on cancer cell lines and its impact on key inflammatory signaling pathways. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.

Core Findings: Cytotoxicity and Anti-inflammatory Potential

This compound has exhibited significant cytotoxic effects against a range of cancer cell lines. Furthermore, it has been shown to possess potent anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response.

Data Presentation

In Vitro Cytotoxicity of this compound

Studies have demonstrated the cytotoxic activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | 6.55 - 28.55 | [1] |

| U937 | Histiocytic Lymphoma | 6.55 - 28.55 | [1] |

| T47D | Breast Cancer | 6.55 - 28.55 | [1] |

Note: The provided IC50 range is for a mixture of this compound and Sorbicillin.

Anti-inflammatory Activity of this compound in LPS-stimulated RAW264.7 Macrophages

This compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells in a dose-dependent manner.

| Concentration (µM) | Inhibition of Nitric Oxide (NO) Production | Inhibition of TNF-α Secretion | Inhibition of IL-6 Secretion | Reference |

| 5 | Data not specified | Data not specified | Data not specified | [2] |

| 10 | Data not specified | Data not specified | Data not specified | [2] |

| 15 | Data not specified | Data not specified | Data not specified | [2] |

Note: While the study indicates a downward trend in the production of these inflammatory mediators with increasing concentrations of this compound, the exact percentage of inhibition is not provided in the referenced abstract.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Cancer cell lines (e.g., HL-60, U937, T47D)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for NF-κB and NLRP3 Signaling Pathways

Western blotting is used to detect specific proteins in a sample. This protocol outlines the steps to analyze the effect of this compound on the protein expression levels of key components of the NF-κB and NLRP3 signaling pathways.

Materials:

-

RAW264.7 macrophage cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for NF-κB p65, phospho-p65, IκBα, phospho-IκBα, NLRP3, Caspase-1, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture RAW264.7 cells and pre-treat with this compound for 1 hour before stimulating with LPS.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression levels.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

This compound's Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

Trichodimerol: A Technical Guide to Preliminary Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodimerol, a natural product first isolated from Trichoderma longibraciatum, has emerged as a compound of significant interest in the scientific community.[1][2] Preliminary studies have revealed its potential therapeutic applications, primarily focusing on its anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Anti-inflammatory Mechanism of Action

Recent research has elucidated that this compound exerts its anti-inflammatory effects through the suppression of the nuclear transcription factor-kappaB (NF-κB) and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) signaling pathways.[1][2][3]

Signaling Pathways

This compound has been shown to inhibit inflammation by obstructing the interaction between lipopolysaccharide (LPS) and the Toll-like receptor 4 (TLR4)-MD2 complex.[1][2][3] This initial step prevents the activation of downstream signaling cascades. The inhibition of the NF-κB and NLRP3 pathways by this compound is a key aspect of its anti-inflammatory activity.[1][2]

The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below.

Quantitative Data

The anti-inflammatory effects of this compound have been quantified in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Induced RAW264.7 Macrophages

| Treatment | Concentration | NO Production | IL-6 Production | TNF-α Production | ROS Production |

| Control | - | Normal | Normal | Normal | Normal |

| LPS | 1 µg/mL | Increased | Increased | Increased | Increased |

| LPS + this compound | 5 µM | Reduced | Reduced | Reduced | Reduced |

| LPS + this compound | 10 µM | Reduced | Reduced | Reduced | Reduced |

| LPS + this compound | 15 µM | Reduced | Reduced | Reduced | Reduced |

| Data summarized from Huo et al., 2022.[2] |

Table 2: Effect of this compound on the Expression of Pro-inflammatory Proteins in LPS-Induced RAW264.7 Macrophages

| Protein | LPS (1 µg/mL) | LPS + this compound (5 µM) | LPS + this compound (10 µM) | LPS + this compound (15 µM) |

| COX-2 | Upregulated | Downregulated | Downregulated | Downregulated |

| iNOS | Upregulated | Downregulated | Downregulated | Downregulated |

| p-IKK | Upregulated | Downregulated | Downregulated | Downregulated |

| p-IκB | Upregulated | Downregulated | Downregulated | Downregulated |

| TLR4 | Upregulated | Downregulated | Downregulated | Downregulated |

| NLRP3 | Upregulated | Downregulated | Downregulated | Downregulated |

| Caspase-1 | Upregulated | Downregulated | Downregulated | Downregulated |

| ASC | Upregulated | Downregulated | Downregulated | Downregulated |

| Data summarized from Huo et al., 2022.[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound's anti-inflammatory action.

1.3.1. Cell Culture and Treatment RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound (5, 10, and 15 µM) for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[2]

1.3.2. Nitric Oxide (NO) Production Assay NO production is measured in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. A standard curve is generated using sodium nitrite to quantify the concentration of nitrite.[2]

1.3.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are determined using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is measured at 450 nm.[2]

1.3.4. Reactive Oxygen Species (ROS) Detection Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). After treatment, cells are washed with PBS and incubated with 10 µM DCFH-DA at 37°C for 30 minutes in the dark. The fluorescence intensity is then measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of 488 nm and 525 nm, respectively.[2]

1.3.5. Western Blot Analysis Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against COX-2, iNOS, p-IKK, p-IκB, TLR4, NLRP3, Caspase-1, ASC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

Anticancer Mechanism of Action

Preliminary studies suggest that this compound possesses cytotoxic activity against various cancer cell lines.[1] The primary mechanism appears to be the induction of apoptosis mediated by reactive oxygen species (ROS).

Signaling Pathways

This compound-induced apoptosis in cancer cells, particularly in the human promyelocytic leukemia cell line HL-60, is initiated by an increase in intracellular ROS levels. This oxidative stress is believed to trigger downstream signaling events involving the mitogen-activated protein kinase (MAPK) pathway, specifically activating p38 and inhibiting the extracellular signal-regulated kinase (ERK). This cascade ultimately leads to the activation of executioner caspases, such as caspase-3 and caspase-7, resulting in the characteristic features of apoptosis.

The proposed workflow for this compound-induced apoptosis is illustrated below.

Quantitative Data

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines.

Table 3: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 6.55 |

| U937 | Histiocytic Lymphoma | Not specified, but active |

| T47D | Breast Cancer | 28.55 |

| Data summarized from Yao et al., 2015 as cited in ResearchGate.[1] |

Experimental Protocols

The following protocols are based on standard methodologies used for assessing the anticancer effects of compounds like this compound.

2.3.1. Cell Culture and Cytotoxicity Assay (MTT Assay) Human cancer cell lines (e.g., HL-60, U937, T47D) are maintained in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. For the cytotoxicity assay, cells are seeded in 96-well plates. After 24 hours, cells are treated with various concentrations of this compound for 48-72 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm. The IC50 value is calculated from the dose-response curve.

2.3.2. Apoptosis Analysis by Flow Cytometry Apoptosis can be quantified by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. After treatment with this compound, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes in the dark at room temperature. The stained cells are then analyzed by a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic.

2.3.3. Cell Cycle Analysis For cell cycle analysis, cells are treated with this compound for the desired time, then harvested and fixed in cold 70% ethanol overnight at -20°C. The fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C. Cells are then stained with propidium iodide (50 µg/mL). The DNA content is analyzed by flow cytometry, and the percentage of cells in different phases of the cell cycle (sub-G1, G0/G1, S, and G2/M) is determined. An increase in the sub-G1 population is indicative of apoptosis.[1]

2.3.4. Caspase-3/7 Activity Assay The activity of caspase-3 and -7, key executioner caspases in apoptosis, can be measured using a luminescent or fluorescent substrate-based assay. Following treatment with this compound, cells are lysed, and the lysate is incubated with a specific caspase-3/7 substrate. The cleavage of the substrate by active caspases generates a signal (luminescence or fluorescence) that is proportional to the enzyme activity.[1]

2.3.5. Measurement of Intracellular ROS As described in section 1.3.4, intracellular ROS levels are determined using the DCFH-DA probe. A dose-dependent increase in fluorescence intensity after this compound treatment would indicate its role in inducing oxidative stress.[1]

2.3.6. Western Blot Analysis for MAPK Signaling To investigate the involvement of the p38 and ERK signaling pathways, Western blotting is performed as described in section 1.3.5. Primary antibodies specific for total and phosphorylated forms of p38 and ERK are used to assess their activation status. An increase in the ratio of phosphorylated p38 to total p38 and a decrease in the ratio of phosphorylated ERK to total ERK would support the proposed mechanism.[1]

Conclusion

The preliminary studies on this compound highlight its potential as a dual-action therapeutic agent with both anti-inflammatory and anticancer properties. Its ability to modulate key signaling pathways such as NF-κB, NLRP3, and MAPK provides a solid foundation for further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to design and execute further studies aimed at fully characterizing the therapeutic potential of this compound. Future research should focus on in vivo studies to validate these preliminary findings and to explore the pharmacokinetic and pharmacodynamic properties of this promising natural compound.

References

Trichodimerol: A Comprehensive Technical Guide to its Natural Sources, Analogues, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodimerol, a dimeric sorbicillinoid natural product, has garnered significant attention within the scientific community for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of this compound, covering its natural origins, biosynthetic pathways, and mechanisms of action. A key focus is placed on its analogues, both natural and synthetic, and their structure-activity relationships. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key biological and experimental processes to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a fungal metabolite produced by several species of fungi, primarily within the genera Trichoderma and Penicillium. Its isolation has been reported from diverse ecological niches, including marine and terrestrial environments. While the production of this compound is a common trait among these fungi, the yields can vary significantly depending on the fungal strain and culture conditions.

| Fungal Source | Isolation Context | Reported Yield |

| Trichoderma longibrachiatum | Liquid culture | Data not available |

| Trichoderma reesei BGRg-3 | Endophytic fungus from the mangrove plant Avicennia marina | Data not available |

| Penicillium chrysogenum | Marine-derived fungus | Data not available |

| Pseudeurotium ovale | Data not available |

Note: Specific quantitative yields of this compound from these natural sources are not consistently reported in the available literature.

Biosynthesis and Chemical Synthesis

The biosynthesis of this compound is believed to proceed through the dimerization of sorbicillinol, a key intermediate derived from sorbicillin. The proposed biosynthetic pathway involves an oxidative dearomatization of sorbicillin to form a reactive o-quinol intermediate. This intermediate can then undergo a cascade of reactions, acting as both a Michael donor and acceptor, to yield the complex pentacyclic structure of this compound.

The chemical synthesis of this compound has been achieved through biomimetic approaches that mimic the proposed biosynthetic pathway. These syntheses often utilize sorbicillin as a starting material, which is oxidized to generate the key sorbicillinol intermediate that then dimerizes to form this compound.

Mechanism of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome signaling pathways. These pathways are critical mediators of the inflammatory response, and their dysregulation is implicated in a wide range of inflammatory diseases.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those encoding for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound has been shown to inhibit the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its downstream target genes. This leads to a reduction in the production of key inflammatory mediators.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (often from NF-κB) that upregulates the expression of NLRP3 and pro-IL-1β, followed by an activation signal that triggers the assembly of the inflammasome complex.

This compound has been demonstrated to suppress the activation of the NLRP3 inflammasome. It achieves this by inhibiting the priming step through its action on the NF-κB pathway, thereby reducing the expression of NLRP3 and pro-IL-1β. This leads to decreased caspase-1 activation and a subsequent reduction in the secretion of mature IL-1β.

This compound Analogues and their Bioactivities

The unique and complex structure of this compound has inspired the synthesis and isolation of several analogues. These analogues, often belonging to the broader class of bisorbicillinoids, have been investigated for their biological activities, particularly their anti-inflammatory and cytotoxic effects. Structure-activity relationship (SAR) studies aim to identify key structural motifs responsible for their bioactivity, guiding the design of more potent and selective therapeutic agents.

| Analogue | Source/Synthesis | Key Bioactivity | IC50 Values |

| Dihydrothis compound | Synthetic derivative | Anti-inflammatory | Data not available |

| Bisorbicillinol | Natural product and synthetic | Antioxidant, Anti-inflammatory | Data not available |

| Bisorbibutenolide | Natural product and synthetic | Antioxidant | Data not available |

Experimental Protocols

Isolation and Purification of this compound from Fungal Culture

This protocol provides a general methodology for the isolation and purification of this compound from a liquid culture of a producing fungal strain, such as Trichoderma longibrachiatum.

Methodology:

-

Fermentation: Inoculate a suitable liquid medium with the this compound-producing fungal strain. Incubate under optimal conditions (temperature, agitation, and duration) to allow for the production of secondary metabolites.

-

Extraction: After the fermentation period, separate the fungal biomass from the culture broth by filtration. Extract the cell-free broth multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Concentration: Remove the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.

-

Chromatographic Separation: Subject the crude extract to column chromatography on a silica gel stationary phase. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity to separate the components.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Pool the this compound-containing fractions and subject them to further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Anti-Inflammatory Activity Assay

This protocol outlines a general procedure to evaluate the anti-inflammatory activity of this compound or its analogues using a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound or its analogues for a specified period (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding LPS to the cell culture medium. Include appropriate controls (untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug).

-

Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Measurement of Nitric Oxide (NO): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines: Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound and determine the IC50 values.

Future Perspectives and Conclusion

This compound and its analogues represent a promising class of natural products with significant potential for the development of novel anti-inflammatory therapeutics. Their ability to modulate the NF-κB and NLRP3 inflammasome pathways highlights their potential in treating a wide array of inflammatory conditions.

Future research should focus on several key areas:

-

Optimization of Production: Development of high-yielding fungal strains and fermentation processes to ensure a sustainable supply of this compound for further research and development.

-

Analogue Synthesis and SAR Studies: The rational design and synthesis of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models of inflammatory diseases to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of this compound and its lead analogues.

-

Target Identification and Validation: Further elucidation of the precise molecular targets of this compound to gain a deeper understanding of its mechanism of action.

Methodological & Application

Application Notes and Protocols for Trichodimerol Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of trichodimerol, a fungal metabolite with significant anti-inflammatory properties. The detailed protocols are designed to guide researchers in isolating this compound for further study and potential drug development.

Introduction

This compound is a dimeric sorbicillinoid natural product first isolated from Trichoderma longibrachiatum. It has demonstrated potent biological activities, notably the inhibition of tumor necrosis factor-α (TNF-α) production.[1] Research has shown that this compound exerts its anti-inflammatory effects by suppressing the NF-κB and NLRP3 signaling pathways.[2][3][4] This document outlines the procedures for extracting this compound from fungal cultures and purifying it to a high degree.

Data Presentation

Table 1: Summary of a Purification Scheme for this compound from Penicillium rubens mcrAΔ Strain

| Purification Step | Fraction/Compound | Mass Yield (mg) |

| Reverse Phase Column Chromatography | Fraction 11 | 120 |

| Preparative HPLC of Fraction 11 | Subfraction Fr11.1 | 70 |

| Compound 2 | 6 | |

| Normal Phase Column Chromatography of Fr11.1 | This compound (Compound 1) | 36 |

| Compound 3 | 4.2 |

Data synthesized from a study on the activation of the this compound pathway in a genetically modified strain of Penicillium rubens.[1]

Experimental Protocols

Fungal Cultivation and Crude Extraction

This protocol is based on methods described for the cultivation of Penicillium rubens and subsequent extraction of metabolites.[1]

Materials:

-

Penicillium rubens YAP001 mcrAΔ strain (or other this compound-producing fungus)

-

Lactose Dextrose Minimal Media (LCMM) agar plates

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Sonicator

-

Rotary evaporator

Procedure:

-

Inoculate a sufficient number of large petri dishes (e.g., 40 x 15 cm) containing LCMM agar with the fungal strain. For a large-scale extraction, a total volume of 4 L of media can be prepared.

-

Incubate the plates at 28°C for 6 days.

-

After incubation, slice the agar into small pieces.

-

Submerge the agar pieces in methanol and sonicate for 1 hour.

-

Collect the methanol extract.

-

Perform a second extraction of the agar pieces with a 1:1 mixture of dichloromethane and methanol, followed by sonication for 1 hour.

-

Combine the methanol and dichloromethane/methanol extracts.

-

Reduce the volume of the combined extracts using a rotary evaporator.

-

Perform a liquid-liquid extraction on the concentrated aqueous residue three times with ethyl acetate.

-

Combine the ethyl acetate layers and evaporate the solvent using a rotary evaporator to obtain the crude extract.

Purification of this compound

This multi-step purification protocol utilizes both reverse-phase and normal-phase chromatography.[1]

Materials:

-

Crude extract

-

C18 silica gel

-

Methanol (MeOH)

-

Water (H₂O)

-

Isopropanol

-

Preparative HPLC system with a C18 column (e.g., C18-Cosmosil, 250 mm x 20 mm, 5 μm)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Normal phase silica gel

-

n-hexane

-

Ethyl acetate (EA)

Procedure:

Step 2.1: Reverse-Phase Column Chromatography

-

Coat the crude extract onto C18 silica gel.

-

Pack a column with the C18-coated crude extract.

-

Elute the column with a stepwise gradient of methanol in water, starting from 100% water and gradually increasing to 100% methanol.

-

Follow the methanol elution with isopropanol to wash the column.

-

Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing this compound. Based on a published study, this compound is expected to elute in a fraction around 100% methanol.[1]

Step 2.2: Preparative HPLC

-

Dissolve the this compound-containing fraction (e.g., Fraction 11 from the table above) in a suitable solvent.

-

Purify the fraction using a preparative HPLC system equipped with a C18 column.

-

Elute with an isocratic mobile phase of 60% acetonitrile in water (containing 0.05% TFA) at a flow rate of 8 mL/min.

-

Collect the peak corresponding to this compound.

Step 2.3: Normal-Phase Column Chromatography (Final Polishing)

-

The subfraction containing this compound can be further purified using a normal-phase silica gel column.

-

Elute the column with a solvent system of n-hexane and ethyl acetate. A gradient of 12.5% to 25% ethyl acetate in n-hexane can be effective.[1]

-

Collect the pure this compound fractions and evaporate the solvent.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway

Caption: this compound's inhibition of the NF-κB and NLRP3 signaling pathways.

References

- 1. escholarship.org [escholarship.org]

- 2. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway [frontiersin.org]

- 4. This compound inhibits inflammation through suppression of the nuclear transcription factor-kappaB/NOD-like receptor thermal protein domain associated protein 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Trichodimerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of trichodimerol, a bioactive fungal metabolite, using preparative High-Performance Liquid Chromatography (HPLC). This compound, a member of the bisorbicillinoid class of natural products, has garnered significant interest due to its potential therapeutic properties. This application note outlines a comprehensive protocol, including sample preparation from fungal cultures, HPLC conditions, and post-purification analysis. The provided method is intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development to obtain high-purity this compound for further studies.

Introduction

This compound is a structurally complex pentacyclic fungal metabolite originally isolated from Trichoderma longibrachiatum.[1] It belongs to the bisorbicillinoid family, which are dimers of sorbicillin or its derivatives.[2] These compounds are known for their diverse and potent biological activities. This compound itself has been reported to exhibit interesting biological properties, making it a valuable target for chemical and pharmacological research. The purification of this compound from complex fungal extracts presents a significant challenge due to the presence of numerous structurally related compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of such natural products, offering high resolution and reproducibility.[3] This document details a preparative HPLC method for the efficient purification of this compound.

Experimental Protocols

Fungal Culture and Extraction

This protocol is based on methods described for the cultivation of Penicillium rubens and subsequent extraction of metabolites.[4][5]

1.1. Fungal Strain and Culture Conditions:

-

Strain: A known this compound-producing fungal strain, such as Trichoderma longibrachiatum or a genetically modified strain of Penicillium rubens.[1][4]

-

Media: Potato Dextrose Agar (PDA) or a suitable production medium.

-

Incubation: Inoculate the fungal spores onto the agar plates and incubate at 28°C for a period sufficient for robust growth and metabolite production (e.g., 6-10 days).

1.2. Extraction of Fungal Metabolites:

-

After incubation, harvest the fungal mycelium and the agar medium.

-

Dice the agar and mycelium into small pieces to increase the surface area for extraction.

-

Perform a two-step solvent extraction:

-

Step 1 (Methanol Extraction): Submerge the diced material in methanol and sonicate for 1 hour. Collect the methanol extract.

-

Step 2 (Dichloromethane/Methanol Extraction): To the remaining fungal material, add a 1:1 (v/v) mixture of dichloromethane and methanol and sonicate for another hour. Collect this second extract.

-

-

Combine the two extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

-

Partition the crude extract between ethyl acetate and water. Collect the ethyl acetate layer, which will contain the majority of the nonpolar to moderately polar metabolites, including this compound.

-

Evaporate the ethyl acetate to dryness to yield the final crude extract for HPLC purification.

Preparative HPLC Purification of this compound

This protocol is adapted from a published method for the purification of this compound.[4]

2.1. Sample Preparation for HPLC:

-

Dissolve the dried crude extract in a suitable solvent, such as methanol or acetonitrile, at a known concentration.

-

Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2.2. HPLC System and Conditions:

-

HPLC System: A preparative HPLC system equipped with a pump, an injector, a column oven, a UV-Vis or Diode Array Detector (DAD), and a fraction collector.

-

Column: A reversed-phase C18 column is recommended. A specific example is a C18-Cosmosil column (250 mm × 20 mm, 5 µm particle size).[4]

-

Mobile Phase: An isocratic mobile phase of 60% acetonitrile in water, with the addition of 0.05% trifluoroacetic acid (TFA) to improve peak shape.[4]

-

Flow Rate: A flow rate of 8 mL/min is suitable for a 20 mm internal diameter column.[4]

-

Detection: Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column. It is advisable to perform an initial analytical run with a smaller injection volume to determine the retention time of this compound.